molecular formula C7H6FNO B1588610 4-Fluorobenzaldehyde oxime CAS No. 459-23-4

4-Fluorobenzaldehyde oxime

Cat. No. B1588610
CAS RN: 459-23-4
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-UITAMQMPSA-N
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Description



  • 4-Fluorobenzaldehyde oxime is a chemical compound with the molecular formula C<sub>7</sub>H<sub>6</sub>FNO .

  • It belongs to the class of oximes , which are hydroxy-imine derivatives.

  • Oximes have diverse biological and pharmacological applications, including as OP antidotes , drugs, and intermediates for synthesizing other pharmacological derivatives.





  • Synthesis Analysis



    • The 4-fluorobenzaldehyde oxime can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde .





  • Molecular Structure Analysis



    • The molecular formula of 4-fluorobenzaldehyde oxime is C<sub>7</sub>H<sub>6</sub>FNO .

    • It has a molar mass of 139.13 g/mol .





  • Chemical Reactions Analysis



    • Oximes are known for their ability to reactivate acetylcholinesterase (AChE) , making them important in nerve agent antidotes .

    • The

      Physical And Chemical Properties Analysis



      • Melting point : -44.5°C

      • Boiling point : 175°C

      • Flash point : 55°C

      • Density : 1.18 g/cm³




  • Scientific Research Applications

    Radiosynthesis and Biodistribution

    4-Fluorobenzaldehyde oxime is instrumental in the field of radiopharmacy. In the study by Glaser et al. (2008), it is used for the radiosynthesis of cyclic RGD peptides conjugated with fluorinated aldehyde-containing prosthetic groups. These compounds have applications in positron emission tomography (PET) imaging, providing insights into tumor biology and receptor imaging.

    Labeling of Peptides and Proteins

    The compound also serves as a prosthetic group for labeling peptides and proteins, as demonstrated by Wuest et al. (2008). Their work systematically compares 4-[18F]fluorobenzaldehyde oxime derivatives for 18F labeling, critical in biochemistry and molecular biology for studying protein and peptide structures and functions.

    Automated Synthesis in Clinical Applications

    Speranza et al. (2009) developed an automated synthesis process for 4-[18F]fluorobenzaldehyde, highlighting its application in clinical routine for amino-oxy functionalized peptide labeling. This advancement in synthesis methodology, as outlined in their study, is crucial for efficient and large-scale production of labeled compounds for clinical and research applications.

    Antioxidant Activity in Thiazolidin-4-one Derivatives

    In the realm of organic chemistry and pharmacology, 4-Fluorobenzaldehyde is a precursor in synthesizing thiazolidin-4-one derivatives with promising antioxidant activities, as explored by El Nezhawy et al. (2009). These derivatives have potential applications in drug development, particularly in combating oxidative stress-related diseases.

    Fluorobenzaldehydes Synthesis Research

    Safety And Hazards



    • Avoid dust formation, breathing mist, and skin/eye contact.

    • Use personal protective equipment and ensure adequate ventilation.




  • Future Directions



    • Further research on oximes can explore novel applications, improved synthesis methods, and potential drug development.




    properties

    IUPAC Name

    (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FSKSLWXDUJVTHE-WEVVVXLNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C=NO)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC=C1/C=N/O)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H6FNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    139.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Fluorobenzaldehyde oxime

    CAS RN

    588-95-4, 7304-35-0, 459-23-4
    Record name 4-Fluorobenzaldehyde oxime, Z-
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-Fluorobenzaldehyde oxime
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (Z)-p-fluorobenzaldehyde oxime
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name p-Fluorobenzaldehyde oxime
    Source European Chemicals Agency (ECHA)
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    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 4-Fluorobenzaldehyde oxime
    Source FDA Global Substance Registration System (GSRS)
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    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    52
    Citations
    LR Gomes, JN Low, T van Mourik, H Früchtl… - … für Naturforschung B, 2019 - degruyter.com
    The crystal structures and Hirshfeld surface analyses are reported for four aldoximes, (E)-X–C 6 H 4 CH=N–OH [X = 3-Cl (1), 4-F (2), 2-O 2 N (3) and 4-O 2 N (4)]. The strong classical O–…
    Number of citations: 4 www.degruyter.com
    P Harsha, D Das - New Journal of Chemistry, 2023 - pubs.rsc.org
    … In this paper, we report the mechanical properties of four halogen-substituted benzaldehyde oximes: 4-fluorobenzaldehyde oxime (4-FBO), 4-chlorobenzaldehyde oxime (4-CBO), 4-…
    Number of citations: 0 pubs.rsc.org
    S Roscales, T Kniess - Journal of Labelled Compounds and …, 2019 - Wiley Online Library
    … Since the nonradioactive FBIC can be prepared easily by reaction of 4-fluorobenzaldehyde oxime with NCS,14 we adapted this route for the synthesis of 18 FBIC. To the best of our …
    VS Thirunavukkarasu, K Parthasarathy… - Angewandte …, 2008 - Wiley Online Library
    … Thus, the reaction of 4-nitro-, 4-chloro-, and 4-fluorobenzaldehyde oxime ethers (1 c–e) with … The reaction of 4-chloro- and 4-fluorobenzaldehyde oxime ether with other aryl iodides also …
    Number of citations: 204 onlinelibrary.wiley.com
    V Vijayendar, SS Kaki, EV Krishna, S Misra… - 2018 - nopr.niscpr.res.in
    A series of undecenoic acid-based aldoxime esters have been synthesized using various substituted benzaldehydes and undecenoic acid. These oxime esters have been evaluated for …
    Number of citations: 3 nopr.niscpr.res.in
    N Jain, A Kumar, SMS Chauhan - Tetrahedron letters, 2005 - Elsevier
    Water soluble iron(III) porphyrins and phosphotungstic acid in an ionic liquid are effective catalysts for the H 2 O 2 mediated oxidation of the CNOH bond in N-hydroxyarginine and other …
    Number of citations: 112 www.sciencedirect.com
    V Vijayendar, RBN Prasad, Y Poornachandra… - researchgate.net
    During the past decades, the global death toll has increased significantly due to the infectious diseases caused by drugresistant microorganisms. Thus in the recent years, much …
    Number of citations: 2 www.researchgate.net
    S Huang, H Ma, Z Wang, P Zhang, S Li… - Journal of Agricultural …, 2023 - ACS Publications
    … Intermediate benzyl bromide 5 (451.0 mg, 1.0 mmol), 4-fluorobenzaldehyde oxime (153.0 mg, … Using this procedure, I-4–I-11 were synthesized by replacing 4-fluorobenzaldehyde oxime …
    Number of citations: 3 pubs.acs.org
    R Sun, Y Li, L **ong, Y Liu, Q Wang - Journal of agricultural and …, 2011 - ACS Publications
    … concentrated under reduced pressure to give 4-fluorobenzaldehyde oxime as a pale yellow solid (1.32 g, 95.0%); mp 86−88 C. A solution of 4-fluorobenzaldehyde oxime (0.68 g, 4.9 …
    Number of citations: 79 pubs.acs.org
    GJ Yu, B Yang, AS Verkman, MJ Kurth - Synlett, 2010 - thieme-connect.com
    Using a cell-based high-throughput screen, we identified isoxazolo [5, 4-d] pyrimidines as novel small-molecule correctors of the cystic fibrosis mutant protein ΔF508-CFTR. 22 …
    Number of citations: 12 www.thieme-connect.com

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